2-[(4-fluorophenyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one
Description
Properties
IUPAC Name |
2-(4-fluoroanilino)-7-methyl-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O/c1-9-6-13-12(14(20)7-9)8-17-15(19-13)18-11-4-2-10(16)3-5-11/h2-5,8-9H,6-7H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPRKYWGEVJQMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=NC(=NC=C2C(=O)C1)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(4-fluorophenyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one is a member of the quinazoline family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C15H15FN2O. The structure features a quinazolinone core substituted with a fluorophenyl group, which is critical for its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of quinazoline derivatives, including this compound. Research indicates that compounds with similar structures can inhibit various cancer cell lines through several mechanisms:
- Inhibition of Tyrosine Kinases : Quinazoline derivatives are known to inhibit tyrosine kinase activities, which play a crucial role in tumor growth and proliferation. This inhibition can lead to reduced cell survival and increased apoptosis in cancer cells .
- Cell Cycle Arrest : Studies have shown that certain derivatives can induce cell cycle arrest at specific phases (e.g., S phase), leading to apoptosis in cancer cell lines such as A549 (lung adenocarcinoma) and MCF-7 (breast cancer) .
- Apoptosis Induction : The compound has been observed to induce apoptosis in a dose-dependent manner. For example, a related compound demonstrated significant early and late apoptotic effects on A549 cells at varying concentrations .
Structure-Activity Relationship (SAR)
The biological activity of quinazoline derivatives often depends on their substituents. In particular:
- Halogen Substituents : The presence of halogen atoms (such as fluorine) on the phenyl ring significantly enhances antiproliferative activity.
- Positioning of Substituents : Substituents at the para position tend to exhibit greater efficacy compared to those at the meta position .
Case Study 1: Cytotoxic Evaluation
A study evaluated the cytotoxic effects of various quinazoline derivatives against human cancer cell lines. The compound exhibited IC50 values ranging from 2.3 μM to 176.5 μM across different cell lines, indicating potent antiproliferative effects .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 6n | A549 | 5.9 |
| SW-480 | 2.3 | |
| MCF-7 | 5.65 |
Case Study 2: Mechanistic Insights
Molecular docking studies have provided insights into the binding interactions between these compounds and their target proteins, such as EGFR (Epidermal Growth Factor Receptor). These studies suggest that the binding affinity correlates with the structural features of the compounds, further validating their potential as therapeutic agents in cancer treatment .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Calculated based on formula C₁₆H₁₄FN₃O.
Key Findings from Comparative Studies:
Substituent Effects on Bioactivity: The 4-fluorophenyl group (present in the target compound and others like ) is associated with improved binding to hydrophobic pockets in enzymes or receptors, making it critical for kinase inhibitors . Amino vs. Bulky Substituents: Amino-substituted analogs (e.g., ) exhibit higher solubility but lower metabolic stability compared to piperidinyl or morpholino derivatives (e.g., ).
Fluorine vs. Methoxy Groups: Fluorine increases lipophilicity (logP ~2.5), whereas methoxy groups (logP ~1.8) improve solubility but may shorten half-life .
Synthetic Accessibility: Compounds with simple substituents (e.g., amino or methyl groups) are synthesized in fewer steps compared to those requiring complex coupling reactions (e.g., piperazinyl derivatives in ).
Q & A
Q. What are the optimal synthetic routes for 2-[(4-fluorophenyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one, and how can reaction yields be improved?
Answer: The synthesis typically involves multi-step reactions, including cyclocondensation of substituted anilines with carbonyl precursors and subsequent functionalization. Key steps include:
- Amine alkylation : Introduce the 4-fluorophenylamino group via nucleophilic substitution under reflux in polar aprotic solvents (e.g., DMF) .
- Quinazolinone core formation : Cyclize intermediates using acid catalysts (e.g., HCl/EtOH) at controlled temperatures (60–80°C) to minimize side reactions .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
To optimize yields, consider continuous flow reactors for exothermic steps and real-time monitoring via TLC/HPLC .
Q. How is the structural identity of this compound validated in academic research?
Answer: Structural validation requires a combination of:
- X-ray crystallography : Resolve the crystal lattice using SHELX software for bond lengths/angles and hydrogen bonding patterns .
- Spectroscopic techniques :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., 4-fluorophenyl integration at δ 7.2–7.4 ppm) .
- FT-IR : Identify carbonyl (C=O) stretching at ~1680 cm⁻¹ and NH bending at ~3300 cm⁻¹ .
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values across studies)?
Answer: Discrepancies often arise from assay conditions or target specificity. Mitigation strategies include:
- Standardized assays : Use identical cell lines (e.g., HEK293 for kinase inhibition) and controls (e.g., staurosporine) .
- Target validation : Perform siRNA knockdown or CRISPR-Cas9 gene editing to confirm on-target effects .
- Structural-activity relationship (SAR) studies : Compare derivatives with modified substituents (e.g., methyl vs. tert-butyl groups) to identify critical pharmacophores .
- Meta-analysis : Aggregate data from ≥3 independent studies using statistical tools (e.g., ANOVA with post-hoc Tukey tests) .
Q. What computational methods are effective for predicting the binding mode of this compound to kinase targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase). Prioritize poses with hydrogen bonds to hinge regions (e.g., Met793) .
- Molecular dynamics (MD) simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess stability of ligand-protein complexes (RMSD <2 Å) .
- Free energy calculations : Apply MM/GBSA to estimate binding affinities (ΔG < -8 kcal/mol indicates strong binding) .
Q. How can researchers design derivatives to enhance metabolic stability without compromising activity?
Answer:
- Bioisosteric replacement : Substitute labile groups (e.g., methyl with trifluoromethyl) to reduce CYP450-mediated oxidation .
- Prodrug strategies : Introduce ester or phosphate moieties at NH sites to improve solubility and slow hepatic clearance .
- In vitro microsomal assays : Monitor metabolite formation using LC-MS/MS (e.g., human liver microsomes, NADPH cofactor) to identify vulnerable sites .
Methodological Challenges
Q. What analytical methods are recommended for assessing purity in multi-step syntheses?
Answer:
- HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water (0.1% TFA) gradient (5→95% over 30 min). Monitor at 254 nm; aim for >99% peak area .
- Elemental analysis : Ensure C, H, N values align with theoretical calculations (±0.4% tolerance) .
- Thermogravimetric analysis (TGA) : Detect residual solvents (e.g., DMF) with heating ramps (10°C/min to 300°C) .
Q. How should researchers address low solubility in biological assays?
Answer:
- Co-solvent systems : Prepare stock solutions in DMSO (≤1% v/v final) and dilute in assay buffer with 0.1% pluronic F-68 .
- Nanoparticle formulations : Encapsulate the compound in PEGylated liposomes (size: 100–150 nm via dynamic light scattering) to enhance bioavailability .
- pH adjustment : Test solubility in phosphate buffers (pH 6.5–7.4) to mimic physiological conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
